Xanthopurpurin

Oncology Natural Products Cytotoxicity

Xanthopurpurin delivers a unique selectivity fingerprint driven by its 1,3-dihydroxy substitution: superior breast cancer selectivity index (1.85–3.95 vs MDA-MB-231) over alizarin; competitive PON1 inhibition (IC50 72.25 µM, Ki 39.51 µM) with higher potency than chrysazin; and anti-HIV-1 activity (42% inhibition at 15 µg/mL). These pharmacodynamic distinctions make in-class analog substitution scientifically invalid. Ideal for hit-to-lead programs targeting selective cytotoxicity, cardiovascular PON1 pathways, and antiviral discovery.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 518-83-2
Cat. No. B015295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthopurpurin
CAS518-83-2
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H
InChIKeyWPWWKBNOXTZDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Xanthopurpurin (CAS 518-83-2): A Dihydroxyanthraquinone with Distinct Polypharmacology Relative to In-Class Analogs


Xanthopurpurin (1,3-dihydroxyanthraquinone; purpuroxanthin) is a naturally occurring hydroxyanthraquinone isolated primarily from Rubia species (madder) [1]. It belongs to a class of compounds widely investigated for their diverse biological activities, but unlike many structural analogs such as alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone), the specific 1,3-substitution pattern on the anthraquinone core confers a distinct activity profile across several key therapeutic areas .

Why Xanthopurpurin (CAS 518-83-2) Cannot Be Casually Substituted with Other Hydroxyanthraquinones


Although hydroxyanthraquinones share a common core, subtle variations in hydroxylation pattern and methylation critically alter their molecular targets and efficacy. Xanthopurpurin exhibits a unique selectivity fingerprint: it demonstrates superior selectivity for breast cancer cells over normal cells compared to alizarin, possesses a distinct pattern of platelet aggregation inhibition relative to mollugin, and shows different potency against paraoxonase 1 (PON1) than other dihydroxyanthraquinones like chrysazin and anthrorufin [1]. These differences arise from the specific 1,3-dihydroxy arrangement, which influences binding interactions with protein targets, and underscore why simple in-class substitution is not scientifically valid [2].

Xanthopurpurin (CAS 518-83-2) Quantitative Differentiation Guide: Head-to-Head Evidence


Selective Cytotoxicity in Breast Cancer: Xanthopurpurin vs. Alizarin

Xanthopurpurin (Compound 4) demonstrates selective toxicity towards the breast cancer cell line MDA-MB-231 with an IC50 of 14.65 ± 1.45 µM, and importantly, shows low toxicity to normal kidney epithelial cells (MDCK) with an IC50 of 67.89 ± 1.02 µM, yielding a favorable selectivity index of 1.85 to 3.95 across tested cancer lines [1]. In contrast, alizarin (Compound 3) exhibited no significant selective cytotoxicity under the same assay conditions, underscoring the impact of the 1,3-dihydroxy substitution pattern [1].

Oncology Natural Products Cytotoxicity

Inhibition of Human Paraoxonase 1 (PON1): Xanthopurpurin vs. Chrysazin and Anthrorufin

In a direct comparative study of four dihydroxyanthraquinones, xanthopurpurin inhibited human serum paraoxonase 1 (PON1) with an IC50 of 72.25 µM, demonstrating slightly higher potency than chrysazin (IC50 = 75.19 µM) and significantly higher potency than chrysaphanol (IC50 = 105.53 µM) [1]. The inhibition constant (Ki) for xanthopurpurin was determined to be 39.51 µM, indicating competitive inhibition and a unique interaction with the PON1 active site [1].

Enzymology Cardiovascular Drug Discovery

Antimicrobial Activity: Xanthopurpurin vs. Rubiadin and Other In-Class Analogs

In a direct antimicrobial evaluation of compounds isolated from Rubia cordifolia, xanthopurpurin exhibited activity against S. aureus ATCC 29213 in the range of 16–32 µg/ml, comparable to the activity observed for rubiadin (1,3-dihydroxy-2-methylanthraquinone) under identical assay conditions [1]. Both compounds were isolated from the same plant extract, allowing for a direct potency comparison, and both demonstrated similar moderate antibacterial effects.

Microbiology Natural Products Antimicrobial Resistance

Anti-HIV Activity: Xanthopurpurin Exhibits Moderate but Distinct Viral Inhibition

Xanthopurpurin at a concentration of 15 µg/mL inhibited HIV-1 replication by 42% in CEM-GFP cells . While this is a moderate effect, it distinguishes xanthopurpurin from many in-class hydroxyanthraquinones for which no antiviral activity has been reported; for instance, alizarin and purpurin are not typically cited for anti-HIV effects in the literature, suggesting the 1,3-dihydroxy pattern may confer unique antiviral properties.

Virology HIV Antiviral

Physicochemical Differentiation: Solubility and Thermal Stability

Xanthopurpurin exhibits a predicted aqueous solubility of 0.24 g/L (ALOGPS) and a melting point of 269–270°C [1][2]. In comparison, its isomer alizarin (1,2-dihydroxyanthraquinone) has a reported melting point of 279–283°C and similarly limited aqueous solubility [3]. The slightly lower melting point and distinct solubility profile of xanthopurpurin may offer marginal advantages in certain formulation and purification workflows, particularly where recrystallization from ethanol is employed [2].

Formulation Analytical Chemistry Physicochemical Properties

Optimal Use Cases for Xanthopurpurin (CAS 518-83-2) Based on Differentiated Evidence


Lead Optimization in Targeted Cancer Therapeutics

Researchers focusing on developing selective cytotoxic agents for breast cancer should prioritize xanthopurpurin over non-selective in-class analogs like alizarin. The demonstrated selectivity index (1.85–3.95) against MDA-MB-231 cells provides a quantifiable advantage for hit-to-lead programs aimed at minimizing toxicity to normal tissues .

Mechanistic Studies of Paraoxonase 1 (PON1) Modulation

Investigators studying the role of PON1 in cardiovascular disease or xenobiotic metabolism should select xanthopurpurin as a tool compound due to its characterized competitive inhibition profile (IC50 = 72.25 µM, Ki = 39.51 µM) and its slight potency advantage over related compounds like chrysazin .

Antiviral Drug Discovery Against HIV and Rotavirus

For projects exploring the antiviral potential of natural anthraquinones, xanthopurpurin offers a distinct starting point due to its reported activity against HIV-1 (42% inhibition at 15 µg/mL) and rotavirus, a profile not commonly shared by major in-class alternatives such as alizarin and purpurin .

Technical Documentation Hub

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